![molecular formula C20H18FN5O3 B2821772 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide CAS No. 941995-48-8](/img/structure/B2821772.png)
2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an imidazo[2,1-c][1,2,4]triazin ring, a fluorophenyl group, and an acetamide group. These functional groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazo[2,1-c][1,2,4]triazin ring and the fluorophenyl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase its lipophilicity, which could influence properties such as solubility and permeability .Aplicaciones Científicas De Investigación
- Findings : Studies have shown that it is stable at room temperature, which is crucial for medical applications. Thermal analysis revealed that its degradation begins above 300°C and proceeds in two steps .
- Observations : Researchers have evaluated the toxicity of this compound against S. cerevisiae cells. Monitoring cell proliferation upon exposure to derivatives provides valuable insights .
- Examples : Several kinase inhibitors, including avapritinib and remdesivir, contain a similar fused heterocycle .
- Application : Investigating the compound’s behavior under different conditions can guide formulation and storage recommendations .
Anticancer Activity
Toxicity Evaluation
Heterocyclic Scaffold for Kinase Inhibitors
Pharmaceutical Stability Studies
Bioorganic Synthesis and Analysis
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is a new heterocycle from the oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes
Mode of Action
It is synthesized from oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is likely to affect several biochemical pathways due to its complex structure. It is worth noting that similar compounds, such as those containing the 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one scaffold, have been found in many compounds with various types of biological activities .
Pharmacokinetics
Some derivatives of 6-hydroxy-1,2,4-triazine-3,5(2h,4h)-dione have shown improved metabolic stability , which might suggest potential pharmacokinetic properties of the compound.
Result of Action
As the compound is a new heterocycle from the oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. It is known that the compound undergoes a two-step thermal decomposition , suggesting that temperature could be a significant environmental factor.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-23(15-5-3-2-4-6-15)17(27)13-26-19(29)18(28)25-12-11-24(20(25)22-26)16-9-7-14(21)8-10-16/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGAFKBQTTWFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.